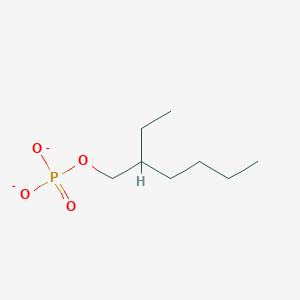
2-Ethylhexyl dihydrogen phosphate
Vue d'ensemble
Description
2-Ethylhexyl dihydrogen phosphate is a chemical compound utilized in various industrial applications, including as a flame retardant and plasticizer. It's known for its versatility and effectiveness in enhancing the properties of materials it's added to. Despite its widespread use, concerns about its environmental and human health impacts have been raised due to its toxicity to aquatic organisms and detection in environmental samples.
Synthesis Analysis
The synthesis of 2-Ethylhexyl dihydrogen phosphate and related compounds involves reactions between phosphorus oxychloride and alcohols, such as 2-ethylhexyl alcohol. This process results in phosphorus-containing flame retardant coupling agents that have been studied for their effects on material properties and fire retardancy (Ma Zhi, 2000).
Molecular Structure Analysis
Research on dihydrogen phosphate complexes has revealed the assembly of dihydrogen phosphate anions around hosts by H-bond donors and acceptors, forming cyclic anion octamers. This indicates a significant molecular interaction capability, which is crucial for its applications in various fields (Md. Alamgir Hossain et al., 2012).
Chemical Reactions and Properties
2-Ethylhexyl dihydrogen phosphate undergoes various chemical reactions, including hydrolysis and radiolytic decomposition, leading to the formation of mono- and di-hydroxylated metabolites, keto metabolites, and polymeric products. These reactions are crucial for understanding its behavior in different environments and potential human exposure risks (V. V. Pozdeev et al., 2015).
Applications De Recherche Scientifique
1. Radiolysis of Di-2-ethylhexyl Hydrogen Phosphate
- Application Summary: This study investigated the products of radiolytic decomposition of a 25% solution of di-2-ethylhexyl hydrogen phosphate in toluene and of the separate solution components in the dose range 0.10–5.00 MGy .
- Methods of Application: The three liquids (25% solution of di-2-ethylhexyl hydrogen phosphate in toluene and its separate components) were irradiated in 50-mL glass flasks on a KSV-500 cobalt γ-ray installation at a dose rate of 3 Gy s–1 in air in the absorbed dose range 0.10–5.00 MGy .
- Results: The γ-ray radiolysis of this solution occurs via decomposition of the ester molecules by the free radical mechanism to form mono-2-ethylhexyl dihydrogen phosphate С8Н17OP(O)(OH)2 (via cleavage of the С–О bond), orthophosphoric acid, and polymeric products .
2. Solvent Extraction of Uranium, Vanadium, and Rare-Earth Metals
- Application Summary: DEHPA is used in the solvent extraction of uranium, vanadium, and the rare-earth metals .
- Methods of Application: DEHPA is prepared through the reaction of phosphorus pentoxide and 2-ethylhexanol .
- Results: The colorless liquid is a diester of phosphoric acid and 2-ethylhexyl alcohol .
3. Use in Lanthanide Extraction
- Application Summary: DEHPA can be used to extract lanthanides (rare earths) from aqueous solutions. It is commonly used in the lanthanide sector as an extraction agent .
- Methods of Application: DEHPA is used in an aliphatic kerosene which is best considered to be a mixture of long chain alkanes and cycloalkanes .
- Results: Under ideal conditions this can be used to obtain a single lanthanide from a mixture of many lanthanides .
4. Use as a Wetting Agent
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used as a wetting agent .
- Methods of Application: It is added to solutions to lower the surface tension and increase the spreading and wetting properties .
- Results: Improved wetting and permeation of solutions .
5. Use as an Anticorrosive Agent
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used as an anticorrosive agent .
- Methods of Application: It is applied to surfaces to prevent corrosion .
- Results: Increased lifespan and durability of materials .
6. Use as a Cleansing Agent
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used as a cleansing agent .
- Methods of Application: It is used in cleaning solutions to remove dirt, oil, and other contaminants .
- Results: Improved cleanliness and hygiene .
7. Use in Lubricant Additives
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used as a lubricant additive .
- Methods of Application: It is added to lubricants to improve their performance .
- Results: Improved lubrication and reduced wear .
8. Use in Antiwear Additives
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used as an antiwear additive .
- Methods of Application: It is added to materials to reduce wear and tear .
- Results: Increased lifespan and durability of materials .
9. Use in Surfactants
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used as a surfactant .
- Methods of Application: It is added to solutions to lower the surface tension and increase the spreading and wetting properties .
- Results: Improved wetting and permeation of solutions .
10. Use in HPLC Column Separation
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used in High Performance Liquid Chromatography (HPLC) for the separation of certain compounds .
- Methods of Application: It is used in the mobile phase of an HPLC system .
- Results: Improved separation and analysis of compounds .
11. Use in Facilitated Transport of Chromium
- Application Summary: 2-Ethylhexyl dihydrogen phosphate can be used to facilitate the transport of chromium through activated composite membrane .
- Methods of Application: It is used in the membrane system for the transport of chromium .
- Results: Improved transport and removal of chromium .
12. Use in Extraction of Uranium
Orientations Futures
Propriétés
IUPAC Name |
2-ethylhexyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKDOMVGKKPJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035184 | |
| Record name | 2-Ethylhexyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; Liquid, Other Solid | |
| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.0000004 [mmHg] | |
| Record name | 2-Ethylhexyl dihydrogen phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Ethylhexyl dihydrogen phosphate | |
CAS RN |
1070-03-7, 12645-31-7 | |
| Record name | Mono(2-ethylhexyl)phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, 2-ethylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethylhexyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8939S90183 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





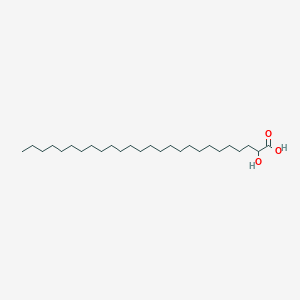
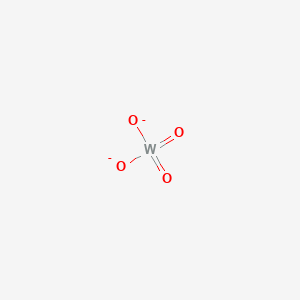




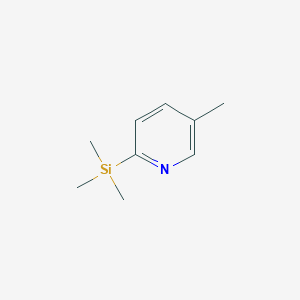

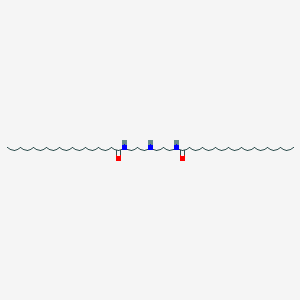

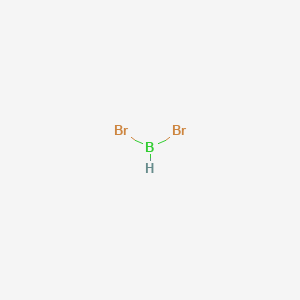
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)